molecular formula C11H18ClNO2 B2423782 (2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride CAS No. 1158345-18-6

(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride

Cat. No.: B2423782
CAS No.: 1158345-18-6
M. Wt: 231.72
InChI Key: FDVCKGAKJNTYNT-UHFFFAOYSA-N
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Description

(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl. It is a hydrochloride salt form of (2-methoxybenzyl)(2-methoxyethyl)amine, which is characterized by the presence of methoxy groups attached to both the benzyl and ethylamine moieties. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Employed in the production of specialty chemicals and as a reagent in organic synthesis.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride are not fully understood due to the lack of comprehensive studies. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can be complex and may involve various biochemical reactions .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. It is possible that the compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with 2-methoxyethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2-methoxyethylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired amine product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary or secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-methoxyethyl)amine: Similar in structure but lacks the benzyl group.

    2,4-Dimethoxybenzylamine: Contains two methoxy groups on the benzyl ring but differs in the position of the methoxy groups.

    2-Methoxyethylamine: Contains a single methoxy group on the ethylamine moiety.

Uniqueness

(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride is unique due to the presence of both methoxybenzyl and methoxyethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields, making it a valuable compound for scientific investigations.

Properties

IUPAC Name

2-methoxy-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-13-8-7-12-9-10-5-3-4-6-11(10)14-2;/h3-6,12H,7-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVCKGAKJNTYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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